molecular formula C23H18N2O B3841322 N'-(9-anthrylmethylene)-2-phenylacetohydrazide

N'-(9-anthrylmethylene)-2-phenylacetohydrazide

Cat. No. B3841322
M. Wt: 338.4 g/mol
InChI Key: LSMWRZJSYUVHMR-LFVJCYFKSA-N
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Description

“N’-(9-anthrylmethylene)-2-phenylacetohydrazide” is likely a complex organic compound. It appears to contain an anthracene moiety (a polycyclic aromatic hydrocarbon), a phenyl group (a functional group consisting of a six-membered aromatic ring), and a hydrazide group (a type of functional group characterized by N-NH2). This suggests that it may have interesting photophysical properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves an anthracene moiety connected to a phenyl group via a methylene bridge and a hydrazide functional group. The exact structure would depend on the specific locations of these groups on the anthracene and phenyl rings .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the anthracene, phenyl, and hydrazide groups. Anthracene is known to undergo reactions such as oxidation and Diels-Alder reactions. The hydrazide group could potentially be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic anthracene and phenyl groups could contribute to its stability and potentially its fluorescence properties. The hydrazide group could influence its solubility and reactivity .

Mechanism of Action

Without specific context (such as the compound’s use in a biological or chemical process), it’s difficult to comment on the mechanism of action of this compound.

Future Directions

The study of complex organic compounds like “N’-(9-anthrylmethylene)-2-phenylacetohydrazide” is a rich field with many potential future directions. These could include exploring its synthesis and properties, investigating its reactivity, or studying its potential applications (for example, in materials science, pharmaceuticals, or as a ligand in coordination chemistry) .

properties

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O/c26-23(14-17-8-2-1-3-9-17)25-24-16-22-20-12-6-4-10-18(20)15-19-11-5-7-13-21(19)22/h1-13,15-16H,14H2,(H,25,26)/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMWRZJSYUVHMR-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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